molecular formula C12H17ClFNO B2466802 3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride CAS No. 2248290-74-4

3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride

Cat. No. B2466802
CAS RN: 2248290-74-4
M. Wt: 245.72
InChI Key: HZCBFJHFAAIXGA-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride” is a chemical compound with the molecular weight of 245.72 . It is a powder in physical form . The IUPAC name for this compound is 3-(2-fluoro-3-methoxyphenyl)piperidine hydrochloride .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride” is 1S/C12H16FNO.ClH/c1-15-11-6-2-5-10 (12 (11)13)9-4-3-7-14-8-9;/h2,5-6,9,14H,3-4,7-8H2,1H3;1H .


Physical And Chemical Properties Analysis

“3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride” is a powder in physical form . It has a molecular weight of 245.72 . The compound’s storage temperature is room temperature .

Scientific Research Applications

Radiotracer Synthesis for Neurological Imaging

A study by Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the brain via positron emission tomography. This compound, related to 3-(3-Fluoro-5-methoxyphenyl)piperidine hydrochloride, indicates the utility of such compounds in neurological imaging (Katoch-Rouse & Horti, 2003).

Synthesis for Analgesic Activity Evaluation

Lalinde et al. (1990) reported the synthesis of a series of 3-methyl-4-(N-phenyl amido)piperidines, including compounds related to 3-(3-Fluoro-5-methoxyphenyl)piperidine hydrochloride, to evaluate their analgesic potency. This research highlights the potential of such compounds in pain management (Lalinde et al., 1990).

GABAergic Neurotransmission Study

Research by Schirrmacher et al. (2001) focused on developing a new 18F-fluorine labelled GABA transporter ligand related to 3-(3-Fluoro-5-methoxyphenyl)piperidine hydrochloride for in vivo visualization of GABAergic neurotransmission, potentially useful in studying neurological disorders like epilepsy and Parkinson's syndrome (Schirrmacher et al., 2001).

Anti-Leukemia Activity

Yang et al. (2009) synthesized several compounds based on the molecular motif of 1-phenethyl-4-hydroxy piperidinium hydrochloride, including derivatives of 3-(3-Fluoro-5-methoxyphenyl)piperidine hydrochloride, to evaluate their potential bioactivity against leukemia (Yang et al., 2009).

Serotonin Receptor Research

A paper by Vickers et al. (2001) explores the use of 3-(3-Fluoro-5-methoxyphenyl)piperidine hydrochloride-related compounds in studying serotonin receptors, particularly in the context of head-twitch behavior in rats, which has implications for understanding psychiatric disorders (Vickers et al., 2001).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The safety information includes several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride” and similar compounds are likely to involve further exploration of their pharmacological applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(3-fluoro-5-methoxyphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9;/h5-7,9,14H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCBFJHFAAIXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCNC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride

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